molecular formula C23H30ClN B13745021 (+-)-endo-N-(p-Phenylbenzyl)-2-bornanamine hydrochloride CAS No. 24629-68-3

(+-)-endo-N-(p-Phenylbenzyl)-2-bornanamine hydrochloride

Cat. No.: B13745021
CAS No.: 24629-68-3
M. Wt: 355.9 g/mol
InChI Key: WXWWEONCACSFLP-UHFFFAOYSA-N
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Description

(±)-endo-N-(p-Phenylbenzyl)-2-bornanamine hydrochloride is a chemical compound with the molecular formula C23H30ClN It is a derivative of bornanamine, featuring a p-phenylbenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(p-Phenylbenzyl)-2-bornanamine hydrochloride typically involves the reaction of bornanamine with p-phenylbenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(p-Phenylbenzyl)-2-bornanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The p-phenylbenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(±)-endo-N-(p-Phenylbenzyl)-2-bornanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (±)-endo-N-(p-Phenylbenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A related compound with a similar structure but different functional groups.

    Piperidine Derivatives: Compounds containing a piperidine ring, often used in medicinal chemistry.

Uniqueness

(±)-endo-N-(p-Phenylbenzyl)-2-bornanamine hydrochloride is unique due to its specific chemical structure, which combines the bornanamine backbone with a p-phenylbenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

24629-68-3

Molecular Formula

C23H30ClN

Molecular Weight

355.9 g/mol

IUPAC Name

(4-phenylphenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C23H29N.ClH/c1-22(2)20-13-14-23(22,3)21(15-20)24-16-17-9-11-19(12-10-17)18-7-5-4-6-8-18;/h4-12,20-21,24H,13-16H2,1-3H3;1H

InChI Key

WXWWEONCACSFLP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)C4=CC=CC=C4)C)C.[Cl-]

Origin of Product

United States

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